molecular formula C16H24O2 B14835210 2-(Cyclohexylmethyl)-6-isopropoxyphenol

2-(Cyclohexylmethyl)-6-isopropoxyphenol

Cat. No.: B14835210
M. Wt: 248.36 g/mol
InChI Key: ZCRHBXOCAMRFCC-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-6-isopropoxyphenol is an organic compound that features a cyclohexylmethyl group and an isopropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-6-isopropoxyphenol can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide ion to form an ether . This method is versatile and can be used to prepare a wide variety of ethers, including this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale Williamson Ether Synthesis, where the reaction conditions are optimized for high yield and purity. This typically involves the use of strong bases such as sodium hydride or potassium hydride to generate the alkoxide ion, which then reacts with the appropriate alkyl halide under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-6-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylmethyl derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexylmethyl derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)-6-isopropoxyphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-6-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s lipophilic cyclohexylmethyl group may facilitate its incorporation into biological membranes, affecting membrane-associated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylmethyl)-6-isopropoxyphenol is unique due to the presence of both the cyclohexylmethyl and isopropoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-(cyclohexylmethyl)-6-propan-2-yloxyphenol

InChI

InChI=1S/C16H24O2/c1-12(2)18-15-10-6-9-14(16(15)17)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3

InChI Key

ZCRHBXOCAMRFCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)CC2CCCCC2

Origin of Product

United States

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